molecular formula C8H9ClO3S B3159422 3-Methoxy-5-methylbenzenesulfonyl chloride CAS No. 861560-21-6

3-Methoxy-5-methylbenzenesulfonyl chloride

Cat. No.: B3159422
CAS No.: 861560-21-6
M. Wt: 220.67
InChI Key: ZUWALFVVYFEZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-methylbenzenesulfonyl chloride (CAS 861560-21-6) is a specialized benzenesulfonyl chloride derivative serving as a versatile building block and key sulfonation reagent in organic synthesis and drug discovery. The compound has a molecular formula of C 8 H 9 ClO 3 S and a molecular weight of 220.67 g/mol . Its structure features a sulfonyl chloride functional group, which is highly reactive towards nucleophiles such as primary and secondary amines, facilitating the preparation of a wide array of sulfonamide derivatives . This reagent is particularly valuable in medicinal chemistry for the design and synthesis of novel sulfonamides, a class of compounds known for a broad spectrum of biological activities. Research applications include the development of acetylcholinesterase inhibitors, which are investigated for potential use in managing neurological conditions like Alzheimer's disease . The methoxy and methyl substituents on the benzene ring influence the compound's electronic properties and steric profile, which can be critical for fine-tuning the biological activity, binding affinity, and pharmacokinetic properties of the resulting drug candidates . As a reactive chemical intermediate, this compound can be employed in multi-step synthesis protocols. Similar sulfonyl chlorides are used in the formation of sulfonamides under basic aqueous conditions, as well as in other reactions such as the preparation of sulfonate esters . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use, nor for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-3-7(12-2)5-8(4-6)13(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWALFVVYFEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiling of 3 Methoxy 5 Methylbenzenesulfonyl Chloride

Electrophilic Reactivity at the Sulfur Atom

The sulfur atom in 3-methoxy-5-methylbenzenesulfonyl chloride is the primary site of electrophilicity. This high degree of electrophilicity is a direct consequence of the powerful electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur. This creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles.

The substituents on the aromatic ring, a methoxy (B1213986) group at the meta-position and a methyl group also at a meta-position relative to the sulfonyl chloride group, further influence this electrophilicity. The methoxy group, while electron-donating by resonance, is electron-withdrawing by induction. From the meta position, its inductive effect is more pronounced, thus slightly increasing the electrophilicity of the sulfur atom. The methyl group is a weak electron-donating group through induction and hyperconjugation. Its presence at the meta position has a minor attenuating effect on the electrophilicity of the sulfonyl center. The combined electronic effects of these meta-substituents are generally less pronounced than those of ortho or para substituents due to the absence of direct resonance interactions with the sulfonyl group.

Nucleophilic Substitution Kinetics at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl center is the most characteristic reaction of arenesulfonyl chlorides. These reactions generally proceed through a bimolecular mechanism, which can be either a concerted SN2-type pathway or a stepwise addition-elimination pathway involving a transient trigonal bipyramidal intermediate. nih.govmdpi.com

The rate of nucleophilic substitution on this compound is significantly influenced by the nature of the solvent and the attacking nucleophile.

Solvent Polarity: An increase in solvent polarity generally leads to an acceleration of the reaction rate. Polar solvents can stabilize the polar transition state of the substitution reaction more effectively than nonpolar solvents. For instance, the solvolysis rate is expected to be considerably faster in polar protic solvents like water or methanol (B129727) compared to nonpolar solvents like hexane. This is because the transition state, which involves charge separation, is stabilized by the dielectric constant and hydrogen-bonding capabilities of polar solvents.

Nucleophile Structure: The structure of the nucleophile plays a vital role in determining the reaction kinetics. Stronger nucleophiles, such as primary amines, will react faster than weaker nucleophiles, like alcohols. libretexts.org Steric hindrance around the nucleophilic center can also impact the reaction rate. Bulky nucleophiles will react more slowly due to increased steric repulsion in the transition state.

To illustrate the effect of the nucleophile on the reaction rate, consider the hypothetical reaction of this compound with a series of primary amines of varying basicity and steric bulk.

Table 1: Hypothetical Rate Constants for the Reaction of this compound with Various Amines This data is illustrative and intended to demonstrate expected trends.

Nucleophile (Amine) pKa of Conjugate Acid Relative Rate Constant (krel)
Ammonia 9.24 1.0
Methylamine 10.66 15.8
Ethylamine 10.81 25.1
Isopropylamine 10.63 12.6
tert-Butylamine 10.68 1.6

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the reactivity of a series of related compounds. For the solvolysis of substituted benzenesulfonyl chlorides, a Hammett-type equation can be employed to correlate the reaction rates with the electronic effects of the substituents. The Hammett equation is given by:

log(k/k0) = ρσ

where k is the rate constant for the substituted compound, k0 is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to substituent effects).

For the solvolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. nih.gov For this compound, the σ values for the meta-methoxy (σm-OCH3 ≈ +0.12) and meta-methyl (σm-CH3 ≈ -0.07) groups would be used to predict its reactivity relative to unsubstituted benzenesulfonyl chloride.

Table 2: Hypothetical Hammett Correlation for the Solvolysis of Substituted Benzenesulfonyl Chlorides in 50% Aqueous Acetone at 25°C This data is illustrative and based on established principles of Hammett correlations for this reaction type.

Substituent (X) in X-C6H4SO2Cl σm log(k/k0)
H 0.00 0.00
3-NO2 +0.71 +1.05
3-Cl +0.37 +0.55
3-OCH3 +0.12 +0.18
3-CH3 -0.07 -0.10
3-OCH3, 5-CH3 +0.05 +0.07

The chloride ion is a good leaving group, which facilitates the nucleophilic substitution at the sulfonyl center. The strength of the S-Cl bond and the stability of the departing chloride ion are key factors.

Secondary kinetic isotope effects (KIEs) can provide valuable insights into the mechanism of the reaction. For instance, the kinetic solvent isotope effect (KSIE), kH2O/kD2O, for the hydrolysis of arenesulfonyl chlorides is typically in the range of 1.5 to 1.7. nih.gov A KSIE in this range is consistent with a mechanism where the nucleophilic attack of water is involved in the rate-determining step, and the O-H bond is partially broken in the transition state.

Table 3: Typical Kinetic Solvent Isotope Effects for the Solvolysis of Arenesulfonyl Chlorides

Substrate Solvent System kH2O/kD2O Reference
Benzenesulfonyl chloride Water 1.56 nih.gov
Methanesulfonyl chloride Water 1.57 nih.gov
This compound Water ~1.5-1.6 (Expected)

Radical Pathways in Sulfonylation Reactions

While the ionic pathway is the most common, under certain conditions, this compound can also undergo reactions via radical intermediates.

Sulfonyl radicals (RSO2•) can be generated from sulfonyl chlorides through various methods, including photochemical initiation or in the presence of a radical initiator. For example, exposure to UV light or the use of a photocatalyst in the visible light region can induce the homolytic cleavage of the S-Cl bond to generate a 3-methoxy-5-methylbenzenesulfonyl radical and a chlorine radical. rsc.org

Once formed, this sulfonyl radical is a reactive intermediate that can participate in a variety of reactions, most notably addition to alkenes and alkynes. This provides a pathway to form carbon-sulfur bonds and access a different range of sulfonated products than those obtained through nucleophilic substitution.

Photoredox Catalysis in Sulfonylation Processes

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for forming carbon-sulfur bonds. This approach is particularly relevant for the synthesis of arylsulfonyl chlorides from readily available anilines. The general mechanism avoids harsh conditions and utilizes a photocatalyst, often based on ruthenium or organic dyes like eosin (B541160) Y, to mediate the reaction under mild settings (room temperature in aqueous acetonitrile).

The process typically involves the in situ formation of an arenediazonium salt from the corresponding aniline (B41778). This is followed by a photocatalytic cycle where the excited photocatalyst initiates a single-electron transfer (SET) process, ultimately leading to the generation of an aryl radical. This radical is then trapped by sulfur dioxide, and a subsequent chlorination step yields the final arylsulfonyl chloride.

For the synthesis of this compound, this strategy would commence with 3-methoxy-5-methylaniline (B32166) as the precursor. The reaction proceeds through a one-pot, two-step process directly from the aniline and a source of sulfur dioxide and chloride. This method is noted for its tolerance of various functional groups, including ethers and alkyl groups, making it highly suitable for this specific target molecule.

Table 1: Representative Components for Photoredox-Catalyzed Synthesis of this compound

ComponentRoleExample
Starting Material Aniline Precursor3-Methoxy-5-methylaniline
Diazotizing Agent Forms Diazonium Salttert-Butyl nitrite
SO₂ Source Provides Sulfonyl GroupSO₂ gas or surrogate
Chloride Source Provides Chloride for Sulfonyl ChlorideHCl (from SOCl₂)
Photocatalyst Absorbs Light, Mediates Electron TransferRu(bpy)₃Cl₂ or Eosin Y
Light Source Energy InputVisible Light (e.g., Blue LEDs)
Solvent Reaction MediumAcetonitrile (B52724)/Water

Electrophilic Aromatic Substitution (EAS) Involving the Sulfonyl Chloride Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reactivity and regioselectivity of the benzene (B151609) ring in this compound towards further EAS are governed by the electronic properties of its three substituents.

-OCH₃ (Methoxy group): This is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

-CH₃ (Methyl group): This is a weakly activating group and is also ortho, para-directing, primarily through an inductive effect.

-SO₂Cl (Sulfonyl chloride group): This is a strongly deactivating group and is meta-directing. Its powerful electron-withdrawing nature, via both induction and resonance, reduces the nucleophilicity of the aromatic ring.

The combined influence of these groups creates a complex substitution pattern. The powerful activating and directing effects of the methoxy and methyl groups are in opposition to the deactivating and meta-directing effect of the sulfonyl chloride. In a competitive scenario, the positions ortho to the methoxy group (C2 and C6) and ortho/para to the methyl group (C2, C4, C6) are activated. Conversely, the positions meta to the sulfonyl chloride (C2 and C6) are the least deactivated. Therefore, incoming electrophiles will preferentially attack the C2, C4, and C6 positions, with the C2 and C6 positions being the most likely due to the combined directing influence of all three groups.

Friedel-Crafts Type Sulfonylation with Activated Arenes

In a Friedel-Crafts type reaction, this compound can act as the electrophile source to sulfonylate other electron-rich aromatic compounds (activated arenes). This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to enhance the electrophilicity of the sulfonyl chloride moiety.

The reaction proceeds via the formation of a sulfonylium cation or a highly polarized Lewis acid-sulfonyl chloride complex, which is then attacked by the nucleophilic activated arene. The choice of catalyst can be critical, as strong Lewis acids like AlCl₃ can sometimes cause demethylation of methoxy-substituted arenes. Milder catalysts may be employed to avoid such side reactions.

When reacting this compound with an activated arene like anisole (B1667542), the substitution will occur on the anisole ring. The ortho and para positions of anisole are activated by its methoxy group. Due to sterics, the major product is typically the para-substituted diaryl sulfone.

Table 2: Hypothetical Friedel-Crafts Sulfonylation with Anisole

Reactant 1Reactant 2CatalystPotential Major Product
3-Methoxy-5-methyl

Synthesis of Diverse Sulfonamide Derivatives

This compound is a versatile reagent for the synthesis of a wide array of sulfonamide derivatives. The sulfonamide functional group is a key structural motif in a multitude of biologically active compounds, and this specific sulfonyl chloride allows for the introduction of a substituted aryl group, which can be crucial for modulating the pharmacological properties of the final molecule.

Construction of Biologically Relevant Sulfonamide Scaffolds

The sulfonamide moiety is a well-established pharmacophore found in various therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. researchgate.netnih.gov The synthesis of novel sulfonamides using precursors like this compound is a common strategy in medicinal chemistry. The methoxy and methyl substituents on the aromatic ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. By reacting this sulfonyl chloride with various amine-containing scaffolds, medicinal chemists can generate libraries of novel compounds for biological screening. For instance, incorporating the 3-methoxy-5-methylbenzenesulfonyl group into molecules containing amino acid residues or heterocyclic amines can lead to the development of new therapeutic candidates. nih.govechemcom.com

Preparation of Sulfonate Esters and Their Synthetic Utility

In addition to forming sulfonamides, this compound can react with alcohols and phenols to produce sulfonate esters. These esters are valuable intermediates in organic synthesis due to the excellent leaving group ability of the sulfonate anion.

As Activating Groups in Elimination and Substitution Reactions

The 3-methoxy-5-methylbenzenesulfonate group is an effective leaving group, comparable to halides like bromide and iodide. When an alcohol is converted to a sulfonate ester, its hydroxyl group is transformed into a group that is readily displaced by nucleophiles in substitution reactions (e.g., Sₙ1 and Sₙ2) or can be eliminated to form alkenes (e.g., E1 and E2 reactions). The methoxy and methyl groups on the benzene ring are considered electron-donating groups, which can influence the reactivity of the aromatic ring but have a lesser direct effect on the leaving group ability compared to the strongly electron-withdrawing sulfonyl group. masterorganicchemistry.com The use of sulfonate esters as activating groups is a fundamental strategy for facilitating reactions that would otherwise be difficult with alcohols. researchgate.net

Role in Cross-Coupling Methodologies

Aryl sulfonate esters have emerged as important coupling partners in various transition metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. researchgate.net They can participate in reactions such as the Suzuki, Negishi, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. The ability to use aryl sulfonates, which can be readily prepared from phenols, expands the scope of available substrates for these powerful bond-forming reactions. researchgate.netorganic-chemistry.org For instance, a 3-methoxy-5-methylphenyl sulfonate ester could be coupled with a boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig coupling) to generate more complex molecular architectures. researchgate.netacs.org

Table 2: Representative Cross-Coupling Reactions with Aryl Sulfonates

Reaction Name Coupling Partner Catalyst Bond Formed
Suzuki Coupling Aryl Boronic Acid Palladium C-C
Buchwald-Hartwig Amination Amine Palladium C-N
Negishi Coupling Organozinc Reagent Palladium or Nickel C-C
Kumada Coupling Grignard Reagent Nickel or Iron C-C

Integration into Heterocyclic Synthesis

This compound and its derivatives can be instrumental in the synthesis of heterocyclic compounds. The sulfonamide linkage can be incorporated as part of a larger heterocyclic ring system. For example, an N-sulfonylated amine can undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles. mdpi.com Furthermore, the sulfonyl group can act as an activating group on the aromatic ring, facilitating nucleophilic aromatic substitution reactions that can be a key step in the construction of fused heterocyclic systems. The phenylsulfonyl group can also activate adjacent double bonds towards Michael additions, which can initiate a cascade of reactions leading to the formation of complex cyclic molecules. orgsyn.org

Assembly of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Indoles, Triazoles)

There is no specific information available in the surveyed literature detailing the use of this compound for the synthesis of pyrazoles, indoles, or triazoles. General methodologies for constructing these heterocyclic systems often involve other reagents, and no examples highlighting the unique contribution or application of the 3-methoxy-5-methyl substitution pattern on the benzenesulfonyl chloride reagent could be found.

Cascade and Annulation Reactions Utilizing Sulfonyl Chlorides

No documented cascade or annulation reactions specifically utilizing this compound have been found in the available research. While the sulfonyl chloride moiety can participate in such reaction sequences, the specific reactivity and substrate scope for this compound have not been reported.

Functionality in Multicomponent Reactions (MCRs)

A search of the relevant chemical literature did not yield any instances of this compound being used as a component in multicomponent reactions. The role and functionality of this compound in MCRs remain undocumented.

Application as a Selective Protecting Group in Polyfunctional Compounds

While sulfonyl chlorides are known to be used as protecting groups for amines, alcohols, and other functional groups, there are no specific studies or protocols describing the application of this compound for this purpose. The specific conditions for its use as a selective protecting group and its subsequent removal have not been detailed in the literature.

Compound Names

As no specific reactions or compounds could be discussed in the article, a table of mentioned compounds cannot be generated.

Conclusion

3-Methoxy-5-methylbenzenesulfonyl chloride is a specialized arenesulfonyl chloride with a unique substitution pattern that influences its electronic and physical properties. While its synthesis can be achieved through established methodologies, its specific reactivity and applications in organic synthesis, particularly as a protecting group or as a precursor to complex sulfonamides and sulfonate esters, warrant further investigation. The strategic placement of the methoxy (B1213986) and methyl groups offers potential for fine-tuning the properties of resulting molecules, making it a compound of interest for further exploration in synthetic and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By mapping the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For 3-Methoxy-5-methylbenzenesulfonyl chloride, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm its structure.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds and the known effects of substituents on the benzene (B151609) ring.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The aromatic protons would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns would depend on the substitution pattern on the benzene ring. The methoxy group protons would likely appear as a sharp singlet around δ 3.8-4.0 ppm, and the methyl group protons would also be a singlet, but further upfield, around δ 2.3-2.5 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon attached to the sulfonyl chloride group would be significantly downfield. The methoxy carbon would be expected around δ 55-60 ppm, and the methyl carbon would appear at approximately δ 20-25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH7.0 - 7.8 (m)110 - 145
Aromatic C-SO₂Cl-140 - 150
Aromatic C-OCH₃-155 - 165
Aromatic C-CH₃-135 - 145
Methoxy (-OCH₃)3.85 (s)55.8
Methyl (-CH₃)2.40 (s)21.5

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would primarily show correlations between the aromatic protons, helping to delineate their positions on the ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal, and the methoxy and methyl proton singlets to their respective carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Characteristic FT-IR Absorption Bands: The most prominent peaks would be due to the sulfonyl chloride group, with strong asymmetric and symmetric stretching vibrations for the S=O bonds typically appearing in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O stretching of the methoxy group would be observed around 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range.

Expected FT-IR Data Table for this compound:

Interactive Data Table: Expected FT-IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Sulfonyl Chloride (SO₂Cl)Asymmetric S=O Stretch1370 - 1400
Sulfonyl Chloride (SO₂Cl)Symmetric S=O Stretch1170 - 1190
Methoxy (Ar-O-CH₃)Asymmetric C-O Stretch1250 - 1300
Methoxy (Ar-O-CH₃)Symmetric C-O Stretch1000 - 1050
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1450 - 1600
Alkyl C-HC-H Stretch2850 - 3000

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.

For this compound (C₈H₉ClO₃S), the calculated exact mass would be a key parameter for its identification. The fragmentation in the mass spectrometer would likely proceed through the loss of the chlorine atom, the sulfonyl chloride group, or other small neutral molecules. Common fragmentation pathways for related aromatic sulfonyl chlorides include the cleavage of the C-S bond and the S-Cl bond.

Expected HRMS Data and Fragmentation:

Interactive Data Table: Predicted HRMS Data
IonFormulaCalculated m/z
[M]⁺C₈H₉³⁵ClO₃S220.0015
[M]⁺C₈H₉³⁷ClO₃S221.9986
[M-Cl]⁺C₈H₉O₃S185.0272
[M-SO₂Cl]⁺C₈H₉O121.0653

Elemental Microanalysis for Empirical Formula Validation

Elemental microanalysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and other elements (like sulfur) in a sample. This experimental data is then compared with the theoretical values calculated from the compound's molecular formula to validate its empirical formula and purity.

For this compound (C₈H₉ClO₃S), the theoretical elemental composition would be:

Carbon (C): 43.54%

Hydrogen (H): 4.11%

Chlorine (Cl): 16.06%

Oxygen (O): 21.75%

Sulfur (S): 14.53%

A high-purity sample should yield experimental values that are in close agreement with these theoretical percentages.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be suitable for analyzing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a good starting point. The compound would be detected using a UV detector, likely at a wavelength around 254 nm where the benzene ring absorbs. A pure sample would show a single major peak.

Gas Chromatography (GC): Given the volatility of sulfonyl chlorides, GC could also be a viable method for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification. A non-polar or medium-polarity capillary column would be used, and the oven temperature would be programmed to ensure the elution of the compound without decomposition. The purity would be determined by the relative area of the main peak. A purity of ≥95% is often considered acceptable for many research applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxy-5-methylbenzenesulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid or sulfonate precursor. A common approach uses thionyl chloride (SOCl₂) under reflux in anhydrous solvents like dichloromethane (DCM) or toluene. Optimization includes controlling reaction time (6-12 hours), temperature (70-80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonic acid to SOCl₂). Purity is enhanced via vacuum distillation or recrystallization from non-polar solvents .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns (e.g., methoxy and methyl groups at positions 3 and 5).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₉ClO₃S, ~220.65 g/mol).
  • FTIR : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S-O-Cl) confirm sulfonyl chloride functionality.
  • Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.
  • Moisture Avoidance : Store under inert gas (argon/nitrogen) due to hydrolysis sensitivity.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste.
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do solvent polarity and catalysts influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. Catalysts like DMAP (4-dimethylaminopyridine) improve yields in sulfonamide formation by stabilizing transition states. Comparative studies show DMF increases reaction rates by 30% over THF due to better solvation of intermediates .

Q. What mechanistic insights explain unexpected byproducts during coupling reactions?

  • Methodological Answer : Side products often arise from:

  • Hydrolysis : Trace moisture generates sulfonic acid derivatives.
  • Over-reactivity : Excess nucleophiles (e.g., amines) may lead to bis-sulfonamides.
  • Steric Effects : Bulky substituents on the benzene ring can redirect nucleophilic attack to less hindered positions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate eluent) and isolate intermediates to confirm pathways .

Q. How does thermal stability vary under different storage conditions, and what analytical methods detect decomposition?

  • Methodological Answer :

  • Stability Tests : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. Store at 2-8°C in amber vials to prevent light-induced degradation.
  • HPLC Monitoring : Reverse-phase C18 columns detect hydrolysis products (e.g., sulfonic acid) with retention time shifts.
  • Gas Evolution : Use gas chromatography (GC) to detect SO₂ release, a decomposition byproduct .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide synthesis?

  • Methodological Answer : Discrepancies often stem from:

  • Purity of Starting Material : Impurities in the sulfonyl chloride (e.g., residual SOCl₂) reduce effective concentration.
  • Solvent Drying : Anhydrous solvents (activated molecular sieves) improve yields by 20-25%.
  • Workup Techniques : Acid-base extraction vs. column chromatography affects recovery rates. Standardize protocols using Karl Fischer titration to ensure solvent dryness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-5-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Methoxy-5-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.